molecular formula C12H16O4 B3021495 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid CAS No. 709031-28-7

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Cat. No. B3021495
Key on ui cas rn: 709031-28-7
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07205432B2

Procedure details

3.0 mL of NaOH 30% solutions in water was diluted with 120 mL of water. The solution was heated to 50° C. and 0.36 g of tetrabutylammonium bromide was added to the solution. Now 10 g of 1-acetyladamantane was added while stirring, followed by addition of 24.8 g of potassium permanganate during 4 h at 50–52° C. Stirring was continued for additional 4 h. The mixture was allowed to stay at room temperature for overnight and then manganese dioxide precipitate was filtered out. The filtrate work-up included acidification of filtrate, extraction and partial concentration of the combined organic phase. To the concentrated solution 10 mL of organic solvent was added and the mixture was kept at room temperature overnight. The formed crystals were filtered out, washed with solvent and dried to yield 4.7 g of the target 3-hydroxyadamantaneglyoxylic acid (1) with purity 96.4% according to GC analysis of the corresponding methyl ester.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2)(=[O:5])[CH3:4].[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:1][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:3](=[O:5])[C:4]([OH:17])=[O:22])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Step Three
Name
Quantity
24.8 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
to stay at room temperature for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
manganese dioxide precipitate was filtered out
EXTRACTION
Type
EXTRACTION
Details
acidification of filtrate, extraction and partial concentration of the combined organic phase
ADDITION
Type
ADDITION
Details
To the concentrated solution 10 mL of organic solvent was added
WAIT
Type
WAIT
Details
the mixture was kept at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The formed crystals were filtered out
WASH
Type
WASH
Details
washed with solvent
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.